N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
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Overview
Description
N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and its ability to interact with biological systems.
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding
Biochemical Pathways
Thiadiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of experimental data. Given the diverse biological activities of thiadiazole derivatives, it is plausible that this compound could have multiple effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
One advantage of using N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea in lab experiments is its unique chemical structure, which allows for specific interactions with biological systems. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are a number of future directions for research involving N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea. One potential direction is the further study of its anticancer properties, particularly in combination with other drugs. Additionally, its potential use as an antifungal agent could be further explored. Finally, the development of new synthesis methods for this compound could lead to its more widespread use in various fields.
Synthesis Methods
The synthesis of N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea involves the reaction of 2-methoxyphenyl isocyanate with 5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
N-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been studied for its potential use as an antifungal agent.
properties
IUPAC Name |
1-[5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-24-12-7-9-13(10-8-12)26-11-16-21-22-18(27-16)20-17(23)19-14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOUOZJHIGAWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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